molecular formula C17H16FN3OS B2380522 [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone CAS No. 852133-75-6

[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone

Cat. No. B2380522
CAS RN: 852133-75-6
M. Wt: 329.39
InChI Key: FQGOLVKIGDQORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone is a useful research compound. Its molecular formula is C17H16FN3OS and its molecular weight is 329.39. The purity is usually 95%.
BenchChem offers high-quality [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . Particularly, compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib, a standard drug, against different cancer cell lines . For instance, the IC50 value of one of the compounds against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

Drug Discovery

The unique structure of this compound allows for diverse applications in drug discovery . It can be used to understand biological processes and contribute to the development of more efficient and safer anticancer agents .

Molecular Imaging

The compound can also be used in molecular imaging . Its unique structure can be leveraged to develop imaging agents that can help visualize biological processes at the molecular level.

Antifungal Activity

While not directly related to the exact compound, similar structures with the imidazo[2,1-b][1,3]thiazole nucleus have shown antifungal activities . This suggests potential antifungal applications for this compound as well .

Anti-inflammatory and Analgesic Activity

Again, while not directly related to the exact compound, similar structures with the thiazole nucleus have shown anti-inflammatory and analgesic activity . This suggests potential anti-inflammatory and analgesic applications for this compound as well .

Understanding Biological Processes

The compound can be used to understand biological processes . Its unique structure can provide insights into how biological systems work at the molecular level.

properties

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-11-15(16(22)20-8-2-3-9-20)23-17-19-14(10-21(11)17)12-4-6-13(18)7-5-12/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGOLVKIGDQORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone

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